2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC13745304
Molecular Formula: C10H8ClF2N3S
Molecular Weight: 275.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClF2N3S |
|---|---|
| Molecular Weight | 275.71 g/mol |
| IUPAC Name | 2-chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C10H8ClF2N3S/c11-9-14-6-1-4-17-7(6)8(15-9)16-3-2-10(12,13)5-16/h1,4H,2-3,5H2 |
| Standard InChI Key | KJGWXKQQWPMEEX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl |
| Canonical SMILES | C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl |
Introduction
Overview
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic small molecule characterized by a fused thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 2 and a 3,3-difluoropyrrolidine group at position 4. This compound has garnered significant interest in medicinal chemistry due to its potent kinase inhibitory activity, particularly against phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a lipid kinase implicated in cancer and neurodegenerative diseases . Its molecular formula is C₁₃H₁₁ClF₂N₃S, with a molecular weight of 317.76 g/mol.
Chemical Structure and Physicochemical Properties
Core Architecture
The thieno[3,2-d]pyrimidine scaffold consists of a fused thiophene and pyrimidine ring system. Key structural features include:
-
Chlorine atom at position 2: Enhances electrophilic reactivity and participates in halogen bonding with target proteins .
-
3,3-Difluoropyrrolidine at position 4: Introduces conformational rigidity and improves metabolic stability due to fluorine’s electron-withdrawing effects .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁ClF₂N₃S | |
| Molecular Weight | 317.76 g/mol | |
| XLogP | 2.8 (predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity (XLogP ~2.8) suggests favorable blood-brain barrier permeability, a critical feature for targeting neurological disorders .
Synthesis and Structural Modifications
Synthetic Routes
While detailed synthetic protocols are proprietary, general strategies involve:
-
Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylate with chloroformamidine to form the thieno[3,2-d]pyrimidine backbone.
-
Substituent Introduction:
Structure-Activity Relationship (SAR)
Key SAR insights from analogous thieno[3,2-d]pyrimidines include:
-
Position 2 (Cl): Replacement with bulkier groups (e.g., CF₃) reduces activity, while electron-withdrawing groups enhance kinase binding .
-
Position 4 (Difluoropyrrolidine): Fluorination improves potency (IC₅₀ ≤ 100 nM) and selectivity over PI5P4Kα/β isoforms .
-
Position 6: Methyl substitution increases metabolic stability without compromising activity .
Biological Activity and Mechanism
PI5P4Kγ Inhibition
The compound exhibits nanomolar potency against PI5P4Kγ (IC₅₀ = 23 nM), with >100-fold selectivity over PI5P4Kα/β . PI5P4Kγ regulates phosphatidylinositol 4,5-bisphosphate (PI-4,5-P₂) levels, influencing oncogenic signaling and autophagy.
Cellular Effects
-
Cancer Models: Suppresses proliferation in glioblastoma (U87MG) and pancreatic cancer (MIA PaCa-2) cell lines (EC₅₀ = 50–150 nM) .
-
Neuroprotection: Reduces tau hyperphosphorylation in neuronal models of Alzheimer’s disease .
Selectivity Profiling
In a Cerep safety panel, the compound showed negligible activity against 150+ off-target kinases, GPCRs, and ion channels .
Pharmacokinetics and In Vivo Performance
ADME Properties
The compound’s favorable pharmacokinetics support once-daily dosing in preclinical studies.
In Vivo Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume